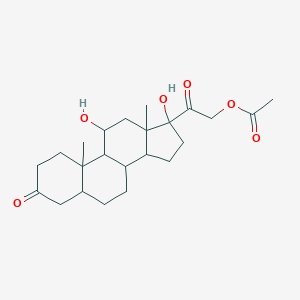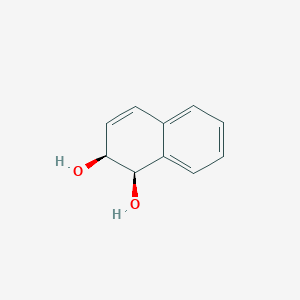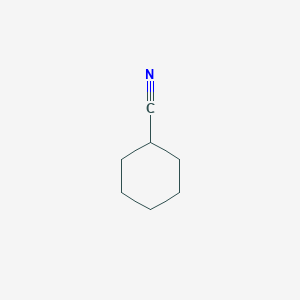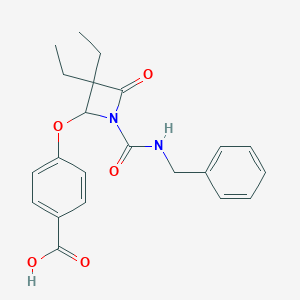
4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone, also known as CPOA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of azetidinone derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
作用機序
The mechanism of action of 4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone involves the inhibition of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. 4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory properties, 4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been shown to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.
実験室実験の利点と制限
One of the main advantages of 4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone is its high potency and selectivity, which makes it an ideal tool for studying the role of NF-κB in various biological processes. However, one of the limitations of 4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could have therapeutic applications in the treatment of inflammatory and autoimmune diseases. Another area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of 4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone. Finally, further studies are needed to elucidate the precise mechanism of action of 4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone and its potential applications in other areas of medicine.
合成法
The synthesis of 4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone involves the reaction of 4-hydroxybenzoic acid with ethyl chloroformate to form ethyl 4-(chlorocarbonyl)benzoate. This intermediate is then reacted with 2-(phenylmethyl)aziridine to form the key intermediate, which is subsequently treated with diethylamine and triethylamine to yield the final product.
科学的研究の応用
4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the main areas of research has been the development of anti-inflammatory drugs. 4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
CAS番号 |
143818-53-5 |
|---|---|
製品名 |
4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone |
分子式 |
C22H24N2O5 |
分子量 |
396.4 g/mol |
IUPAC名 |
4-[1-(benzylcarbamoyl)-3,3-diethyl-4-oxoazetidin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-3-22(4-2)19(27)24(21(28)23-14-15-8-6-5-7-9-15)20(22)29-17-12-10-16(11-13-17)18(25)26/h5-13,20H,3-4,14H2,1-2H3,(H,23,28)(H,25,26) |
InChIキー |
RSZIWUYYWPZFLI-UHFFFAOYSA-N |
SMILES |
CCC1(C(N(C1=O)C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)O)CC |
正規SMILES |
CCC1(C(N(C1=O)C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)O)CC |
同義語 |
4-((4-carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone 4-CDPCA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)

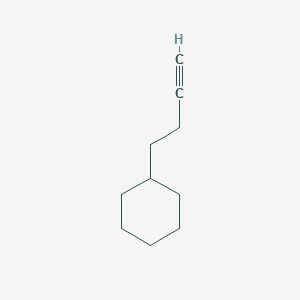
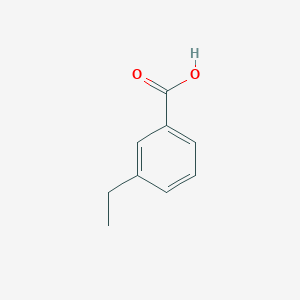
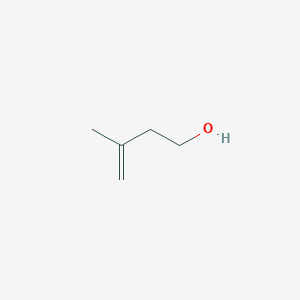
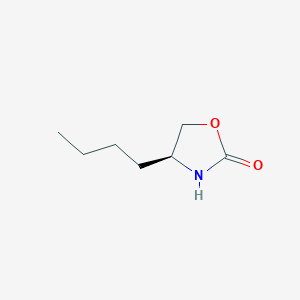
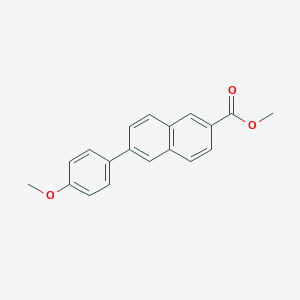
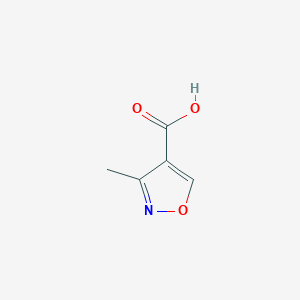
![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123578.png)

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123588.png)
